4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine

AAK1 kinase inhibition Antiviral drug discovery 7-azaindole SAR

4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-12-1) is a 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivative. This class of compounds has been established as a privileged scaffold for targeting the ATP-binding pocket of multiple protein kinases.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 916173-12-1
Cat. No. B12607212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine
CAS916173-12-1
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)C
InChIInChI=1S/C15H14N2/c1-10-7-11(2)9-12(8-10)13-3-5-16-15-14(13)4-6-17-15/h3-9H,1-2H3,(H,16,17)
InChIKeyCAKKWSHZBOSGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-12-1): A 3,5-Disubstituted 7-Azaindole Scaffold for Kinase Inhibitor Research


4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-12-1) is a 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivative. This class of compounds has been established as a privileged scaffold for targeting the ATP-binding pocket of multiple protein kinases [1]. Specifically, 3,5-disubstituted-pyrrolo[2,3-b]pyridines have been optimized into nanomolar inhibitors of Adaptor-Associated Kinase 1 (AAK1) with broad-spectrum antiviral activity [2], potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase for oncology applications [3], and have been patented as inhibitors of JAK and ROCK family kinases [4]. The core 7-azaindole template forms a bidentate hydrogen-bond donor–acceptor hinge-binding motif with the kinase hinge region, while the 3,5-disubstitution pattern enables vectors projecting the aryl groups into distinct hydrophobic pockets, providing a well-characterized platform for structure-based optimization.

Why Simple 7-Azaindole or Alternative Pyrrolo[2,3-b]pyridine Analogs Cannot Substitute for 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine


Within the 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine chemical series, kinase inhibitory potency and selectivity are exquisitely sensitive to the nature of the aryl substituent at the 4-position of the core scaffold [1]. The 3,5-dimethylphenyl group in CAS 916173-12-1 is not a generic placeholder; its precise substitution pattern controls the compound's ability to occupy the hydrophobic back pocket of the target kinase [2]. Published SAR campaigns have demonstrated that even minor alterations to the aryl group at this position—such as removing one methyl group, shifting substitution to the para position, or replacing the phenyl with a heteroaryl ring—can cause order-of-magnitude shifts in IC50 values and profound changes in selectivity across the kinome [3]. Consequently, a structurally similar pyrrolo[2,3-b]pyridine bearing a different 4-aryl substituent (e.g., phenyl, 4-methylphenyl, 3-chlorophenyl) is not a functionally interchangeable surrogate. The quantitative evidence below substantiates why this specific substitution pattern provides distinct target engagement characteristics that procurement scientists must verify independently.

Quantitative Differentiation Evidence: 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine vs. Closest Structural Analogs


AAK1 Inhibitory Potency: Target Compound Inferior to Optimized Leads in the 3,5-Disubstituted Series

The target compound 4-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine has been reported as an AAK1 inhibitor within a comprehensive SAR campaign [1]. However, in the published optimization series, the most potent compounds (e.g., analogue 26 with a 3,4-dimethoxyphenyl group at the 5-position) achieved AAK1 IC50 values of approximately 0.6 nM [1]. The simple 3,5-dimethylphenyl substitution pattern at the 4-position represents an early-stage fragment or initial hit scaffold that has not undergone full optimization, with significantly weaker AAK1 affinity compared to late-stage leads. Users seeking a starting scaffold for AAK1 optimization campaigns may find this compound useful as a reference point; those requiring potent AAK1 inhibition should select optimized analogues. Direct comparative data for this specific compound versus its optimized analogues are not available in the public domain, and this inference is drawn from published SAR trends within the identical chemical series [1].

AAK1 kinase inhibition Antiviral drug discovery 7-azaindole SAR

IGF-1R Kinase Inhibition: Class-Level Potency of 3,5-Disubstituted Pyrrolo[2,3-b]pyridines vs. Unsubstituted Core

A series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines was optimized into potent IGF-1R inhibitors with nanomolar enzymatic and cellular potency [1]. Within this series, the presence of a 3,5-disubstituted aryl group at the 4-position of the core was essential for potency; the unsubstituted or mono-substituted phenyl analogues showed substantially reduced inhibition. While 4-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine itself was not explicitly reported in this publication, its structural features align with the pharmacophore requirements identified for IGF-1R binding: a 7-azaindole hinge-binding core and a 3,5-disubstituted phenyl occupying the hydrophobic back pocket [1]. In contrast, the simplest 1H-pyrrolo[2,3-b]pyridine (CAS 271-63-6) or mono-phenyl substituted analogues lack the required hydrophobic pocket occupancy and demonstrate negligible IGF-1R inhibition.

IGF-1R tyrosine kinase Cancer therapeutics Pyrrolopyridine inhibitors

JAK/ROCK Kinase Inhibition: Patent-Based Inclusion of the 3,5-Dimethylphenyl Scaffold vs. Non-Patented Analogs

US Patent US20070135466A1 (Vertex Pharmaceuticals) explicitly claims pyrrolo[2,3-b]pyridine derivatives as inhibitors of JAK and ROCK family kinases, with 4-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine encompassed within the Markush structure claims [1]. The patent demonstrates that the 3,5-dimethylphenyl substitution pattern at the 4-position of the 7-azaindole core provides a preferred vector for JAK/ROCK binding. By contrast, closely related 4-phenyl analogues without the 3,5-dimethyl substitution are disclosed as less optimal, exhibiting reduced selectivity against off-target kinases [1]. This patent coverage provides a strong intellectual property rationale for selecting this specific substitution pattern over generic aryl 7-azaindoles when establishing JAK/ROCK inhibitor programs.

JAK kinase ROCK kinase Vertex Pharmaceuticals patent

Kinome-Wide Selectivity: Class-Level Trend Favoring 3,5-Disubstituted Pyrrolo[2,3-b]pyridines Over Other Azaindole Isomers

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) has been demonstrated to offer superior kinase selectivity profiles compared to other azaindole isomers such as 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 5-azaindole (1H-pyrrolo[3,2-c]pyridine) [1]. Within the 7-azaindole class, the 3,5-disubstitution pattern has been specifically validated across multiple kinase targets including AAK1, IGF-1R, JAK, ROCK, and CHK1/CHK2 [1][2]. While direct selectivity data for 4-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine against the kinome is not publicly available, the scaffold class has demonstrated a narrower target profile compared to broader-spectrum kinase inhibitor scaffolds such as 4-anilinoquinazolines. Users prioritizing target selectivity over pan-kinase inhibition may find the 7-azaindole with a 3,5-dimethylphenyl motif a more focused starting point.

Kinase selectivity 7-azaindole scaffold Kinome profiling

Recommended Application Scenarios for 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine Based on Current Evidence


AAK1 Inhibitor Lead Optimization and Antiviral Drug Discovery

This compound can serve as an early-stage scaffold for AAK1 inhibitor optimization programs targeting dengue, Ebola, and other emerging viral infections. The 3,5-dimethylphenyl moiety occupies a hydrophobic pocket in AAK1 that can be further elaborated to improve potency and selectivity, following the optimization trajectory established by Verdonck et al. [1]. Users should anticipate the need for extensive medicinal chemistry optimization to achieve the sub-nanomolar potency reported for fully optimized analogues in this series.

Fragment-Based Drug Discovery (FBDD) for IGF-1R Tyrosine Kinase

The compound retains the minimal pharmacophore for IGF-1R hinge binding and hydrophobic back-pocket occupancy, making it a suitable fragment or low-molecular-weight starting point for fragment-growing or scaffold-hopping campaigns. The 3,5-dimethylphenyl vector can be used as an anchor for structure-guided fragment elaboration, leveraging co-crystal structures of close analogues with IGF-1R [1].

JAK/ROCK Dual Kinase Inhibitor Hit Finding

Based on patent disclosures from Vertex Pharmaceuticals, this substitution pattern is explicitly preferred for JAK and ROCK family kinase inhibition [1]. The compound can be used as a reference standard in biochemical assays to benchmark novel JAK/ROCK inhibitors or as a starting point for proprietary optimization programs that require freedom-to-operate assessment.

Chemical Biology Probe for Kinase Selectivity Profiling

The 7-azaindole scaffold with a 3,5-disubstituted phenyl motif has demonstrated a narrower kinome profile compared to promiscuous kinase inhibitor scaffolds. This compound can be used as a chemical biology tool to assess the contribution of the 7-azaindole hinge-binding motif to selectivity, and as a negative control for kinases where this scaffold class shows minimal inhibition [1].

Quote Request

Request a Quote for 4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.